5-(2-aminophenyl)-3h-1,3,4-oxadiazol-2-one

Description

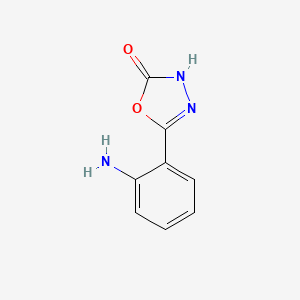

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCJPLZFJGBEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260215 | |

| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86601-73-2 | |

| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86601-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Aminophenyl 3h 1,3,4 Oxadiazol 2 One and Its Derivatives

Classical Cyclization Approaches to the 1,3,4-Oxadiazolone Ring System

The formation of the 1,3,4-oxadiazol-2-one core is a well-established area of heterocyclic chemistry. Traditional methods typically rely on the cyclization of linear precursors through condensation and dehydration reactions, often requiring stringent conditions.

Transformation of Hydrazide Precursors

Hydrazide derivatives are the most common starting materials for building the 1,3,4-oxadiazole (B1194373) ring. The specific precursor dictates the subsequent cyclization strategy.

One of the most direct routes involves the reaction of an appropriate acyl hydrazide with a source of a carbonyl group, such as phosgene (B1210022) or its equivalents like triphosgene (B27547). nih.gov For the synthesis of the target molecule, this would begin with 2-aminobenzohydrazide. The reaction of hydrazides with triphosgene in the presence of a base like triethylamine (B128534) is a facile method to construct the oxadiazolone ring. nih.gov

Another classical approach involves the cyclization of acylsemicarbazides or acylthiosemicarbazides. nih.govmdpi.com For instance, an acylsemicarbazide can be dehydrated to form the corresponding 2-amino-1,3,4-oxadiazole, which can then be converted to the oxadiazolone. More directly, reacting a hydrazide with an isocyanate can form a 1-acyl-4-substituted-semicarbazide, which can then be cyclized. butlerov.com The cyclization of 1-acylthiosemicarbazides often employs an oxidizing agent to facilitate ring closure. nih.govmdpi.com For example, iodine is commonly used to promote the oxidative cyclization of acylthiosemicarbazides into 2-amino-1,3,4-oxadiazoles. nih.govmdpi.com

A key precursor for the title compound, 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione, was synthesized starting from anthranilic acid. The process involved converting anthranilic acid to its corresponding hydrazide, which was then treated with carbon disulphide in the presence of potassium hydroxide (B78521) to yield the cyclized product. researchgate.net This thione derivative serves as a close structural analog and a potential precursor to the target oxadiazolone.

Table 1: Examples of Hydrazide Transformations for 1,3,4-Oxadiazole Synthesis This table is interactive. You can sort and filter the data.

| Precursor | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Acyl Hydrazide | Triphosgene, Triethylamine | 1,3,4-Oxadiazol-2-one | nih.gov |

| Acyl Hydrazide | Carbon Disulphide, KOH | 1,3,4-Oxadiazole-2-thione | researchgate.net |

| Acyl Hydrazide | Isocyanate | 1-Acyl-4-R-semicarbazide | butlerov.com |

| Acylsemicarbazide | Dehydrating Agent (e.g., POCl₃) | 2-Amino-1,3,4-oxadiazole | nih.govbutlerov.com |

| Acylthiosemicarbazide | Iodine, Base | 2-Amino-1,3,4-oxadiazole | nih.govmdpi.com |

| Semicarbazone | Bromine, Acetic Acid | 2-Amino-1,3,4-oxadiazole | nih.gov |

Dehydrative Cyclization Strategies

Dehydrative cyclization is a cornerstone of oxadiazole synthesis, involving the removal of a water molecule from a linear precursor to form the heterocyclic ring. nih.gov This is most commonly seen in the conversion of 1,2-diacylhydrazines (also known as diacylhydrazides) into 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov

To form a 1,3,4-oxadiazol-2(3H)-one, a similar strategy can be applied to N-acyl-N'-alkoxycarbonylhydrazines. A variety of dehydrating agents have been employed for these transformations, ranging from harsh reagents like phosphorus oxychloride (POCl₃) to milder systems. butlerov.commdpi.com For example, a one-pot sequential N-acylation/dehydrative cyclization between ethyl carbazate (B1233558) and N-acylbenzotriazoles in the presence of a triphenylphosphine-iodine complex (Ph₃P-I₂) has been reported for the synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles, which are precursors to 1,3,4-oxadiazol-2(3H)-ones. organic-chemistry.orgorganic-chemistry.org More recently, triflic acid (TfOH) has been shown to be a highly effective promoter for dehydrative cyclization reactions, generating water as the only byproduct. mdpi.com

Advanced and Green Synthetic Techniques

In recent years, synthetic organic chemistry has moved towards more efficient and environmentally friendly methods. These advanced techniques often offer benefits such as shorter reaction times, higher yields, and milder reaction conditions. wjarr.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry. wjarr.comnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. mdpi.comwjarr.comresearchgate.net This technique has been successfully applied to the synthesis of various 1,3,4-oxadiazole derivatives. wjarr.comnih.gov

For example, the cyclization of hydrazides has been efficiently carried out under microwave irradiation. wjarr.com In one method, a hydrazide is reacted with an aromatic aldehyde, followed by cyclization using acetic anhydride (B1165640) under microwave conditions. wjarr.com Another approach involves the reaction of benzohydrazide (B10538) and an aromatic aldehyde catalyzed by 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate under microwave irradiation. wjarr.com The cyclodehydration of N,N′-diacylhydrazines using phosphorus oxychloride has also been accelerated significantly by using microwave heating instead of conventional methods. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles This table is interactive. You can sort and filter the data.

| Reaction | Method | Conditions | Time | Reference |

|---|---|---|---|---|

| Cyclodehydration of N,N′-diacylhydrazine | Conventional | POCl₃, 70 °C | 1-8 hours | mdpi.com |

| Cyclodehydration of N,N′-diacylhydrazine | Microwave | POCl₃, 100W, 70 °C | 5-15 min | mdpi.com |

| Hydrazide + Aldehyde Cyclization | Conventional | Reflux | Several hours | nih.gov |

| Hydrazide + Aldehyde Cyclization | Microwave | 300 W | 3-4 min | nih.gov |

Catalyst-Mediated Approaches

The use of catalysts provides an alternative to stoichiometric reagents, often leading to more efficient and selective reactions. Both metal-based and metal-free catalytic systems have been developed for the synthesis of the 1,3,4-oxadiazole ring system.

Palladium and copper catalysts have been employed in oxidative cyclocarbonylation and annulation reactions to construct the 1,3,4-oxadiazol-2(3H)-one ring. organic-chemistry.org One novel approach involves a palladium-catalyzed oxidative, intramolecular cyclocarbonylation that provides a direct route to the oxadiazolone core. organic-chemistry.org Copper-catalyzed oxidative annulation has also been demonstrated as an effective strategy. organic-chemistry.org

Iodine, while technically a reagent, is often used in catalytic amounts or as a mediator in oxidative cyclization reactions. It is particularly effective for converting acylhydrazones and acylthiosemicarbazides into 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov These reactions are often practical, metal-free, and can be performed in one pot. organic-chemistry.org Other oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) have also been used to facilitate the cyclization of semicarbazones. asianpubs.org

More recently, photoredox catalysis has been applied to the synthesis of 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov For instance, the oxidative heterocyclization of semicarbazones has been achieved using eosin-Y as a photocatalyst under visible light, providing a green and rapid method for producing substituted 2-amino-1,3,4-oxadiazoles. nih.gov

Strategies for Introducing the 2-aminophenyl Moiety and Other Substituents

The synthesis of the specific target molecule, 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one, requires a strategy that correctly positions the 2-aminophenyl group. The most logical and frequently employed method is to start with a precursor that already contains this moiety.

The most common starting material for this purpose is anthranilic acid (2-aminobenzoic acid) or its derivatives, such as its esters or acid chloride. researchgate.netnih.gov The synthesis would typically proceed as follows:

Hydrazide Formation : Anthranilic acid is first converted into its corresponding hydrazide, 2-aminobenzohydrazide . This is usually achieved by reacting an ester of anthranilic acid (e.g., methyl anthranilate) with hydrazine (B178648) hydrate (B1144303). researchgate.net

Cyclization : The resulting 2-aminobenzohydrazide becomes the direct precursor for the heterocycle. This hydrazide can then be subjected to one of the cyclization methods described previously (e.g., reaction with phosgene or a phosgene equivalent) to form the 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one ring.

An important consideration in this synthesis is the potential for the amino group on the phenyl ring to react. It may be necessary to use a protecting group for the 2-amino function during the synthesis, which is then removed in a final step. However, many syntheses can be performed without protection if the reaction conditions are chosen carefully.

The synthesis of the thione analogue provides a clear blueprint. Researchers started with anthranilic acid, converted it to a hydrazide, and then cyclized it with carbon disulphide. researchgate.net Adapting this by replacing carbon disulphide with a reagent like triphosgene would be a direct route to the desired oxadiazolone. nih.gov

Regioselective Synthesis and Isomeric Purity Considerations

The synthesis of 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one from 2-aminobenzohydrazide presents a significant challenge in regioselectivity. The starting material possesses three nucleophilic nitrogen atoms: the aniline (B41778) nitrogen (Ar-NH2) and the two nitrogens of the hydrazide group (-CONHNH2). For the desired product to form, cyclization must occur exclusively at the hydrazide terminus, without involving the less reactive, sterically hindered aniline amine.

Control of Regioselectivity: The selective formation of the 1,3,4-oxadiazole ring is primarily governed by the superior nucleophilicity of the terminal -NH2 group of the hydrazide compared to the internal -NH- group and the aromatic amino group. In proposed mechanisms, such as the reaction involving carbon dioxide, the initial step is the nucleophilic attack of the terminal hydrazide nitrogen onto the electrophilic carbon of the C1 reagent. researchgate.net This selectively forms a hydrazide-derived intermediate, which then undergoes intramolecular cyclization. The aniline nitrogen is significantly less nucleophilic due to the electron-withdrawing effect of the benzene (B151609) ring, and therefore does not typically compete in the initial reaction under controlled conditions.

Isomeric Purity: The primary isomeric impurity of concern would be a quinazolinone-based structure, which could arise if the aniline nitrogen were to participate in the cyclization. However, synthetic methods like the carbon dioxide route (CDR) demonstrate high regioselectivity, leading to excellent isomeric purity with the 1,3,4-oxadiazol-2-one as the major product. researchgate.net

Another consideration for purity is the potential for tautomerism in the final product. The 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one is named to specify the proton on a ring nitrogen. While other tautomeric forms are conceivable, the 2-oxo form is generally the most stable and predominant isomer for this class of compounds. Spectroscopic analysis confirms the structure, and purification techniques like recrystallization are typically sufficient to ensure high isomeric and tautomeric purity of the final product.

Comparative Analysis of Synthetic Routes for Yield and Efficiency

Key Synthetic Routes:

Carbon Dioxide Route (CDR): A modern, environmentally friendly, and highly efficient method involves the direct use of carbon dioxide gas as the C1 source. In this approach, the aryl hydrazide is reacted with CO2 in a basic medium. researchgate.net This method avoids toxic reagents and often proceeds with high yields under relatively mild conditions. The reaction is typically clean, simplifying purification. researchgate.net

Phosgene/Triphosgene Method: The classical approach to synthesizing 1,3,4-oxadiazol-2-ones involves the cyclization of hydrazides using phosgene (COCl2) or its safer, solid equivalent, triphosgene. This reaction is generally high-yielding but is hampered by the extreme toxicity and handling difficulties associated with phosgene.

Carbonyldiimidazole (CDI) Method: 1,1'-Carbonyldiimidazole (CDI) serves as a much safer and easier-to-handle alternative to phosgene. It reacts with hydrazides to form an intermediate that readily cyclizes to the desired oxadiazolone. This method is effective, though CDI is a moisture-sensitive and relatively expensive reagent.

Comparative Overview of Synthetic Routes

| Feature | Carbon Dioxide Route (CDR) | Phosgene/Triphosgene Method | Carbonyldiimidazole (CDI) Method |

| C1 Reagent | Carbon Dioxide (CO2) | Phosgene (COCl2), Triphosgene | 1,1'-Carbonyldiimidazole (CDI) |

| Typical Yields | High (81-96%) researchgate.net | High | Good to High |

| Safety | High (uses non-toxic gas) | Very Low (highly toxic gas) | Moderate (moisture-sensitive) |

| Byproducts | Water researchgate.net | HCl | Imidazole |

| Advantages | Green, safe, high yield, low cost | High reactivity, well-established | Safe, easy to handle |

| Disadvantages | Requires gas handling setup | Extreme toxicity, corrosive | Reagent cost, moisture sensitivity |

Yield Analysis from the Carbon Dioxide Route

The efficiency of the Carbon Dioxide Route has been demonstrated in the synthesis of various 5-aryl-3H- researchgate.netnih.govacs.org-oxadiazol-2-ones. The table below, adapted from reported findings, showcases the high yields achievable with this method for a range of substituted hydrazides, which are structurally analogous to the precursor for the title compound. researchgate.net

| Entry | R Group (in 5-R-3H- researchgate.netnih.govacs.org-oxadiazol-2-one) | Yield (%) researchgate.net |

| 1 | Phenyl | 96 |

| 2 | 4-Methylphenyl | 95 |

| 3 | 4-Methoxyphenyl | 94 |

| 4 | 4-Chlorophenyl | 92 |

| 5 | 4-Bromophenyl | 91 |

| 6 | 4-Nitrophenyl | 81 |

| 7 | 3-Nitrophenyl | 83 |

| 8 | Naphthyl | 90 |

| 9 | Propyl | 89 |

| 10 | Butyl | 92 |

This data underscores the robustness and high efficiency of the CDR method, making it a superior choice for the synthesis of 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one, balancing high yield with environmental and operational safety. researchgate.net

Chemical Reactivity and Derivatization of the 5 2 Aminophenyl 3h 1,3,4 Oxadiazol 2 One Core

Ring-Opening Reactions and Re-cyclization Pathways of the Oxadiazolone System

The 1,3,4-oxadiazol-2-one ring, while relatively stable, is susceptible to cleavage under certain nucleophilic and enzymatic conditions. These reactions typically involve nucleophilic attack at the C2 carbonyl carbon, leading to the opening of the heterocyclic ring. The resulting intermediates can then be used to form new acyclic or heterocyclic structures.

The reaction of 5-substituted-1,3,4-oxadiazol-2-ones with primary and secondary amines can lead to ring-opening. acs.org For example, treatment with an amine can yield 1,4-disubstituted semicarbazide (B1199961) derivatives. This transformation highlights the susceptibility of the C2-O1 bond to nucleophilic attack. Furthermore, studies on related 1,3,4-oxadiazole-based inhibitors have shown that the ring can be hydrolyzed by enzymes. acs.orgnih.gov For instance, the enzyme Histone Deacetylase 6 (HDAC6) was found to catalyze a two-step hydrolysis of an oxadiazole inhibitor, transforming it first into an acylhydrazide intermediate and then into the final carboxylic acid product. nih.govnih.gov This enzymatic cleavage demonstrates a biologically relevant pathway for the degradation and transformation of the oxadiazolone core. acs.orgnih.gov

The closely related 5-substituted-1,3,4-oxadiazole-2-thiones can undergo ring transformation reactions. For example, hydrazinolysis of 5-aryl-1,3,4-oxadiazole-2-thiones can lead to the formation of 4-amino-3-mercapto-1,2,4-triazoles, demonstrating a re-cyclization pathway to a different heterocyclic system. nih.gov Other transformations include the conversion of 4-amino-δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles, indicating the possibility of interconversion between different heterocyclic isomers under specific conditions. researchgate.net

Table 1: Examples of Ring-Opening and Re-cyclization Reactions

| Reaction Type | Reactant | Conditions/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Aminolysis (Ring-Opening) | 5-Aryl-1,3,4-oxadiazol-2-one | Primary/Secondary Amine | 1,4-Disubstituted Semicarbazide | acs.org |

| Enzymatic Hydrolysis (Ring-Opening) | Oxadiazole-based Inhibitor | HDAC6 Enzyme | Acylhydrazide/Carboxylic Acid | acs.orgnih.govnih.gov |

| Hydrazinolysis (Re-cyclization) | 5-Aryl-1,3,4-oxadiazole-2-thione | Hydrazine (B178648) Hydrate (B1144303) | 4-Amino-3-mercapto-1,2,4-triazole | nih.gov |

Functionalization at the Aminophenyl Moiety

The primary aromatic amino group on the phenyl ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the extension of the molecular scaffold. Standard reactions for aromatic amines can be readily applied to the 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one core.

Acylation and Sulfonylation: The amino group can be easily acylated using acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions provide a straightforward method to introduce various substituted acyl and sulfonyl moieties.

Alkylation and Arylation: N-alkylation of the amino group can be achieved using alkyl halides, though direct alkylation may sometimes lead to mixtures of mono- and di-alkylated products. nih.gov Selective alkylation strategies, potentially involving protection of the amino group, can yield specific N-alkylated derivatives. researchgate.net

Diazotization and Azo Coupling: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). mdpi.com These diazonium salts are versatile intermediates that can undergo various transformations. A notable reaction is azo coupling, where the diazonium salt reacts with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo compounds. mdpi.com This reaction is a powerful tool for creating extended conjugated systems.

Condensation Reactions: The amino group can undergo condensation with carbonyl compounds. Reaction with aldehydes or ketones forms Schiff bases (imines). Furthermore, condensation with 1,2- or 1,3-dicarbonyl compounds can be used to construct new fused heterocyclic rings, such as quinoxalines or benzodiazepines, respectively, attached to the phenyl ring of the oxadiazolone core. researchgate.net

Table 2: Key Functionalization Reactions of the Aminophenyl Group

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide | General Knowledge |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | General Knowledge |

| Diazotization & Azo Coupling | 1. NaNO2, HCl 2. Activated Aromatic Compound | Azo Compound | mdpi.com |

| Condensation (Schiff Base) | Aldehyde (R-CHO) | Imine | researchgate.net |

Electrophilic and Nucleophilic Substitutions on the Oxadiazolone Ring

The reactivity of the 1,3,4-oxadiazol-2-one ring itself is dictated by its electronic properties. The ring is considered electron-deficient, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack. nih.gov

Substitution at Nitrogen (N3): The most common substitution reaction that preserves the oxadiazolone ring involves the nitrogen atom at the 3-position. The N-H proton is acidic and can be removed by a base to form an anion. This anion can then act as a nucleophile, reacting with various electrophiles. N-alkylation with alkyl halides is a common modification at this position. researchgate.net Similarly, N-acylation can be achieved using acid chlorides or anhydrides. These reactions are crucial for modifying the properties of the molecule and for creating diverse libraries of compounds.

Substitution at Carbon (C2 and C5): The C5 carbon is already substituted with the aminophenyl group. The C2 carbon is a carbonyl carbon and, as discussed previously, is the primary site for nucleophilic attack that leads to ring-opening rather than substitution. Direct electrophilic substitution on the ring carbons is generally not feasible due to the deactivating effect of the two nitrogen atoms and the oxygen atom.

Table 3: Substitution Reactions on the 1,3,4-Oxadiazol-2-one Ring

| Position | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| N3 | N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 3-Alkyl-5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one | researchgate.net |

| N3 | N-Acylation | 1. Base (e.g., Pyridine) 2. Acid Chloride (R-COCl) | 3-Acyl-5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one | General Knowledge |

Formation of Hybrid Scaffolds Incorporating 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one

The dual reactivity of the 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one core makes it an excellent platform for constructing complex hybrid scaffolds, where the oxadiazolone unit is linked to or fused with other heterocyclic systems.

Hybrids via the Aminophenyl Linker: As detailed in section 3.2, the aminophenyl group can be readily functionalized. These reactions can be used to link the oxadiazolone core to other pharmacophores. For instance, forming an amide or sulfonamide bond can connect it to another heterocyclic or carbocyclic moiety. The formation of an azo bridge via diazotization and coupling is another effective strategy for creating extended, conjugated hybrid molecules. mdpi.com

Fused Heterocyclic Systems: The ortho-disposition of the amino group and the point of attachment to the oxadiazolone ring allows for the synthesis of fused polycyclic systems. For example, reaction of the 2-amino group with β-ketoesters or 1,3-dicarbonyl compounds can lead to the formation of a seven-membered diazepine (B8756704) ring fused to the phenyl ring, resulting in a benzodiazepine-oxadiazolone hybrid structure.

Furthermore, the oxadiazolone ring itself can participate in the formation of fused systems. For example, substituted 7-hydroxy-5H-1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones have been synthesized, representing a bicyclic system where a pyrimidine (B1678525) ring is fused across the N3-C2 bond of the oxadiazolone.

Thermal and Photochemical Reactivity of Oxadiazolones

The 1,3,4-oxadiazole (B1194373) ring is known to be a thermally stable aromatic system. nih.gov However, under high-energy conditions such as high temperatures or UV irradiation, the ring can undergo fragmentation or rearrangement.

Thermal Reactivity: While generally stable, some 1,2,4-oxadiazole (B8745197) derivatives have been shown to decompose at temperatures above 300°C, yielding nitriles and isocyanates. arkat-usa.org A similar fragmentation pathway could be anticipated for 1,3,4-oxadiazol-2-ones at sufficiently high temperatures, potentially involving decarboxylation or cleavage into nitrile and isocyanate fragments. The thermal decomposition of energetic materials based on the 1,3,4-oxadiazole ring often results in the release of nitrogen gas. researchgate.net

Photochemical Reactivity: The photochemical behavior of oxadiazoles (B1248032) has been studied, revealing pathways for ring isomerization and fragmentation. For example, irradiation of certain 3-amino-5-aryl-1,2,4-oxadiazoles can induce a ring photoisomerization to the corresponding 1,3,4-oxadiazoles. rsc.org Photolysis of reduced Δ3-1,3,4-oxadiazolines results in the extrusion of nitrogen gas (N2) to form a carbonyl ylide intermediate, which can then be trapped by dipolarophiles. researchgate.net These studies suggest that the 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one ring could be susceptible to photochemical reactions, such as rearrangement or fragmentation, upon absorption of UV light. The Huisgen reaction, which can form 1,3,4-oxadiazoles, can also be promoted by UV light as an alternative to thermal conditions. acs.org

Advanced Spectroscopic and Structural Elucidation of 5 2 Aminophenyl 3h 1,3,4 Oxadiazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments like HSQC and HMBC, the connectivity and spatial arrangement of atoms within 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one can be unequivocally established.

Proton (¹H) NMR Chemical Shift Analysis of the Aminophenyl Group

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The aminophenyl group of 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one displays a characteristic set of signals in the aromatic region of the spectrum. Generally, protons on a benzene (B151609) ring appear in the range of 6.5-8.0 ppm. libretexts.org The electronic environment of each proton, influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing oxadiazolone ring, dictates its specific chemical shift.

The four protons on the aminophenyl ring typically exhibit a complex splitting pattern due to spin-spin coupling. They are expected to appear as distinct multiplets. Protons on carbons bonded to electronegative atoms tend to absorb at lower fields. libretexts.orglibretexts.org The protons of the amino group (-NH₂) usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature. This peak's identity can be confirmed by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange. The proton attached to the nitrogen atom within the oxadiazolone ring (N-H) is also expected to be observed, likely at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one This table is generated based on typical chemical shift values for analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H (4H) | 6.8 - 7.8 | Multiplet (m) |

| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) |

Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopy (HSQC, HMBC)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one, eight distinct signals are anticipated: six for the aminophenyl ring and two for the oxadiazolone ring. The carbons of the 1,3,4-oxadiazole (B1194373) ring typically resonate at low field, with the C=O carbon appearing around 155-160 ppm and the C-5 carbon (attached to the phenyl ring) appearing at a slightly lower field than the C=O, often in the range of 160-165 ppm. mdpi.comresearchgate.net The aromatic carbons appear in the typical range of 115-150 ppm.

Two-dimensional NMR techniques are crucial for unambiguous assignment.

Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded. nih.gov It would definitively link the aromatic proton signals to their corresponding carbon signals in the aminophenyl ring.

Heteronuclear Multiple-Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). nih.gov This is vital for establishing the connectivity between the two main fragments of the molecule. For instance, HMBC would show a correlation from the aromatic protons ortho to the point of attachment to the C5 carbon of the oxadiazolone ring, confirming the link between the phenyl and oxadiazole moieties.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one This table is generated based on typical chemical shift values for analogous structures. mdpi.comresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-H (4C) | 115 - 135 |

| Aromatic C-Oxadiazole | 110 - 120 |

| Oxadiazole C=O (C2) | 155 - 160 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a molecular "fingerprint" by probing the characteristic vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The N-H stretch of the oxadiazolone ring would likely be a broader band around 3100-3300 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) group stretch is expected around 1750-1790 cm⁻¹, characteristic of a five-membered lactam-like structure. Other significant peaks include the C=N stretching of the oxadiazole ring (around 1610 cm⁻¹), C-O-C stretching (around 1240 cm⁻¹), and aromatic C=C and C-H vibrations. csic.es

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the aromatic C=C bonds, often give strong Raman signals, whereas the highly polar C=O bond would be weaker compared to its IR absorption.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Oxadiazole N-H | N-H Stretch | 3100 - 3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1750 - 1790 (strong) |

| Oxadiazole C=N | C=N Stretch | ~1610 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one (C₈H₇N₃O₂), the calculated monoisotopic mass is 177.0538 Da. HRMS can confirm this mass with high accuracy (typically within 5 ppm), which validates the molecular formula.

The mass spectrum also reveals fragmentation patterns that help to confirm the structure. Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A common pathway for 1,3,4-oxadiazoles involves the cleavage of the heterocyclic ring. researchgate.net Plausible fragmentation pathways for this molecule could include:

Loss of carbon monoxide (CO) from the carbonyl group.

Loss of a nitrogen molecule (N₂).

Cleavage of the bond between the phenyl and oxadiazole rings.

Formation of a benzonitrile (B105546) oxide or phenylisocyanate fragment ion, which has been observed in the fragmentation of related phenyl-oxadiazoles. researchgate.net

Table 4: Plausible HRMS Fragments

| m/z (calculated) | Possible Fragment Identity |

|---|---|

| 177.0538 | [M]⁺ (Molecular Ion) |

| 149.0589 | [M - CO]⁺ |

| 121.0538 | [M - N₂ - CO]⁺ |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The analysis would likely show that the 1,3,4-oxadiazolone ring is nearly planar. csic.es A key parameter would be the dihedral angle between the plane of this ring and the plane of the aminophenyl ring, which indicates the degree of twisting in the molecule. nih.gov This twisting is a result of steric hindrance between the rings.

Furthermore, the crystal packing would be heavily influenced by intermolecular hydrogen bonding. The amino group (-NH₂) and the oxadiazolone N-H group are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the ring nitrogens are potential acceptors. These interactions would create a complex three-dimensional network, linking molecules into chains, sheets, or other supramolecular architectures. nih.govresearchgate.net For instance, molecules may form dimers through N-H···N or N-H···O=C hydrogen bonds. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: The conjugated system formed by the aminophenyl group and the 1,3,4-oxadiazolone ring is expected to give rise to strong absorption bands in the UV region, typically corresponding to π → π* transitions. nih.govresearchgate.net The spectrum would likely show one or more intense absorption maxima between 250 and 350 nm. The position and intensity of these bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Fluorescence Spectroscopy: Many 1,3,4-oxadiazole derivatives are known to be fluorescent, emitting light after being electronically excited. nih.govmdpi.com Upon excitation at its absorption maximum, 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one would be expected to exhibit a fluorescence emission spectrum at a longer wavelength than its absorption. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift. The quantum yield of fluorescence would quantify the efficiency of the emission process. Studies on related 2-R-5-phenyl-1,3,4-oxadiazoles have shown that substituents significantly affect the electronic distribution in both ground and excited states, influencing the spectral properties. nih.gov

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one |

| Deuterium oxide |

| 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) |

| Carbon monoxide |

| Nitrogen |

| Benzonitrile oxide |

Computational Chemistry and Quantum Mechanical Investigations of 5 2 Aminophenyl 3h 1,3,4 Oxadiazol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of many-body systems. mdpi.com It is widely employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters of a molecule. semanticscholar.org For 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one, DFT calculations, often using a basis set such as B3LYP/6-31G, can provide a detailed understanding of its structural and electronic characteristics. semanticscholar.orgmdpi.com These calculations are fundamental for obtaining stable conformations and for subsequent analyses like Frontier Molecular Orbital (FMO) and Electrostatic Potential Surface (ESP) mapping. mdpi.comacu.edu.in The optimized structure obtained from DFT is considered a reliable representation of the molecule's ground state geometry. acu.edu.in

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acu.edu.in Conversely, a small energy gap suggests that the molecule is more reactive. acu.edu.in FMO analysis for 1,3,4-oxadiazole (B1194373) derivatives helps in understanding their electronic transitions and charge transfer properties. mdpi.com

Table 1: Representative Frontier Molecular Orbital Properties for a 1,3,4-Oxadiazole Scaffold (Note: The following data is illustrative for the 1,3,4-oxadiazole class of compounds, based on published research, as specific values for 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one are not available in the provided sources.)

| Parameter | Description | Representative Value | Reference |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | mdpi.comresearchgate.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | mdpi.comresearchgate.net |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.0 eV | mdpi.comresearchgate.net |

| Ionization Potential (I) | Energy required to remove an electron (≈ -E_HOMO) | 6.5 eV | mdpi.com |

| Electron Affinity (A) | Energy released when an electron is added (≈ -E_LUMO) | 1.5 eV | mdpi.com |

| Global Hardness (η) | Resistance to change in electron distribution (ΔE/2) | 2.5 eV | researchgate.net |

| Chemical Potential (μ) | Escaping tendency of electrons ((E_HOMO+E_LUMO)/2) | -4.0 eV | mdpi.com |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acu.edu.in It plots the electrostatic potential onto the constant electron density surface. chemrxiv.org The ESP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or zero potential.

For 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one, the ESP map would likely show a high negative potential (red) around the oxygen and nitrogen atoms of the 1,3,4-oxadiazol-2-one ring due to their high electronegativity. The hydrogen atoms of the aminophenyl group would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. nih.gov This mapping helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org These simulations provide detailed information on the conformational flexibility and stability of a compound in a simulated environment, such as in aqueous solution or when bound to a protein. For 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one, MD simulations can reveal how the molecule behaves dynamically, including the rotation of the aminophenyl group relative to the oxadiazole ring and the stability of its interactions with a target protein. mdpi.com By analyzing the trajectory of the molecule over a set period (nanoseconds), researchers can identify the most stable conformations and understand the dynamic nature of ligand-protein complexes, which is a critical aspect often missed by static docking models. mdpi.comacs.org

Quantum Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Trends

Quantum Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In 3D-QSAR studies, the three-dimensional properties of molecules are correlated with their activity. For a series of 1,3,4-oxadiazol-2-one derivatives, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors. nih.gov

The process involves aligning a set of structurally similar molecules with known activities and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). A mathematical model is then generated to correlate these descriptors with the observed biological activity. Such models can be highly predictive and are used to estimate the activity of new, unsynthesized analogs of 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one, thereby guiding the design of more potent compounds. nih.gov

In Silico Molecular Docking Studies for Target Protein Interactions

In silico molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger target molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates by simulating the ligand-protein binding process. nih.gov For 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one, docking studies can be performed against various known protein targets, such as the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. nih.govsemanticscholar.org The results are often scored based on the calculated binding energy, with lower energy values indicating a more favorable binding interaction. nih.gov

Following a docking simulation, a detailed analysis of the ligand-protein binding mode is conducted to understand the specific intermolecular interactions that stabilize the complex. This analysis identifies key amino acid residues in the protein's active site that interact with the ligand. The primary interactions analyzed include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Aromatic ring interactions that contribute to binding stability.

Van der Waals Forces: General non-specific attractive or repulsive forces.

A detailed analysis reveals precisely how 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one fits within the binding pocket and which functional groups are essential for its activity.

Table 2: Hypothetical Ligand-Protein Binding Interactions for 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one in an EGFR Tyrosine Kinase Active Site (Note: This table is a representative example based on docking studies of similar 1,3,4-oxadiazole compounds, as specific docking results for the title compound are not available in the provided sources.)

| Interacting Amino Acid | Ligand Atom/Group | Interaction Type | Distance (Å) | Reference |

| Met793 | N-H of oxadiazole ring | Hydrogen Bond | 2.9 | nih.govsemanticscholar.org |

| Cys797 | Phenyl ring | Pi-Sulfur Interaction | 4.5 | semanticscholar.org |

| Leu718 | Aminophenyl group | Hydrophobic | 3.8 | semanticscholar.org |

| Thr790 | Carbonyl oxygen of oxadiazole | Hydrogen Bond | 3.1 | nih.gov |

| Leu844 | Oxadiazole ring | Hydrophobic | 4.2 | semanticscholar.org |

| Lys745 | Amino group on phenyl ring | Hydrogen Bond | 3.0 | nih.gov |

Prediction of Binding Affinities and Key Interacting Residues

The prediction of binding affinity, often expressed as the binding free energy (ΔG), is a critical step in assessing the potential of a compound as a therapeutic agent. mdpi.com Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate these affinities from molecular dynamics simulation trajectories.

For 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one, a hypothetical docking study against a kinase, a common target for such scaffolds, would likely reveal a network of interactions contributing to its binding affinity. The binding energy can be decomposed into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies.

Key interacting residues in a hypothetical binding pocket would likely include those capable of forming hydrogen bonds with the oxadiazolone core and the aminophenyl group. For example, amino acids with polar side chains like serine, threonine, asparagine, or glutamine could act as hydrogen bond donors or acceptors. Additionally, residues with acidic or basic side chains, such as aspartic acid, glutamic acid, lysine, or arginine, could form strong electrostatic interactions. Aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site could engage in π-π stacking with the phenyl ring of the ligand.

Below is an illustrative data table of predicted binding affinities and key interacting residues for 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one with a hypothetical protein target, based on data typically generated in such computational studies.

| Parameter | Predicted Value |

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Key Interacting Residues | Lys72, Asp184, Phe186, Gln132, Met134 |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |

Note: The data in this table is hypothetical and serves as an example of the output from computational binding affinity predictions.

Bioisosteric Replacement Studies Using Computational Methods

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a fundamental tactic in medicinal chemistry to optimize drug-like properties. drughunter.com Computational methods are invaluable for prospectively evaluating the impact of such replacements on binding affinity and other properties before undertaking synthetic efforts.

For 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one, several bioisosteric replacements could be considered to modulate its activity, selectivity, and pharmacokinetic profile.

Replacements for the 2-aminophenyl group:

Replacements for the 1,3,4-oxadiazol-2-one ring:

The 1,3,4-oxadiazol-2-one core serves as a central scaffold. It has been investigated as a bioisosteric replacement for other groups, such as sulfonylureas, and has been shown to be a promising scaffold for NLRP3 inhibitors. unito.it Conversely, this ring itself can be replaced by other five-membered heterocycles to fine-tune the molecule's properties. For instance, a 1,3,4-thiadiazol-2-one would replace the oxygen atom with a sulfur atom, which could alter the bond angles, dipole moment, and metabolic stability. Other potential bioisosteres for the oxadiazolone ring include 1,2,4-oxadiazole (B8745197), triazole, or tetrazole rings, each offering a different arrangement of heteroatoms and, consequently, different hydrogen bonding patterns and electronic distributions. researchgate.netnih.gov Studies have shown that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to increased polarity and improved metabolic stability. universiteitleiden.nlrsc.org

Computational evaluation of these virtual analogs through docking and binding free energy calculations would allow for a rank-ordering of potential candidates for synthesis. The table below presents a hypothetical computational evaluation of potential bioisosteric replacements.

| Original Moiety | Bioisosteric Replacement | Predicted Change in Binding Affinity (ΔΔG) | Rationale for Replacement |

| 2-Aminophenyl | 2-Hydroxyphenyl | -0.5 kcal/mol | Modulate H-bond donor/acceptor properties |

| 2-Aminophenyl | Pyridin-2-yl-amine | +0.2 kcal/mol | Alter pKa and introduce H-bond acceptor |

| 1,3,4-Oxadiazol-2-one | 1,3,4-Thiadiazol-2-one | -0.8 kcal/mol | Modify electronics and metabolic stability |

| 1,3,4-Oxadiazol-2-one | 1,2,4-Oxadiazol-5-one | +1.1 kcal/mol | Alter dipole moment and H-bonding vectors |

Note: The data in this table is hypothetical and for illustrative purposes to show how computational methods can guide bioisosteric replacement strategies.

Mechanistic Investigations of Biological Activity of 5 2 Aminophenyl 3h 1,3,4 Oxadiazol 2 One

In Vitro Pharmacological Profiling and Target Identification

The pharmacological profile of 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one and its related analogs is a subject of growing research interest. The 1,3,4-oxadiazole (B1194373) ring is a key structural motif that imparts a range of biological activities, influencing physicochemical properties like metabolic stability and solubility. mdpi.com This heterocyclic core acts as a bioisostere for functional groups such as esters and amides, enabling it to interact with various biological targets. mdpi.com While direct studies on 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one are specific in some areas, much of its pharmacological potential is inferred from the extensive research on the broader class of 1,3,4-oxadiazole derivatives.

Enzyme Inhibition Studies (e.g., HDAC, Topoisomerase, Fatty Acid Synthase Enzymes)

While comprehensive enzymatic inhibition data for 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one specifically is not widely available, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of various enzyme inhibitors.

Histone Deacetylase (HDAC) Inhibition: The 1,3,4-oxadiazole ring is a component of several potent histone deacetylase (HDAC) inhibitors. nih.govgoogle.com HDACs are crucial epigenetic regulators, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov For instance, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as highly selective, mechanism-based inhibitors of HDAC6. nih.govnih.gov These compounds undergo an enzyme-catalyzed ring-opening reaction within the HDAC active site, leading to a durable enzyme-inhibitor complex. nih.gov This mechanism highlights the potential for the oxadiazole ring to act as a reactive "warhead." nih.gov Although DFMOs represent a specific substitution, this reactivity demonstrates the potential of the core ring structure found in 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one. Furthermore, other 1,3,4-oxadiazole derivatives have been synthesized and shown to possess HDAC inhibitory activity against various cancer cell lines, with some compounds exhibiting greater potency than established drugs like SAHA. ekb.eg A review highlighted an N-(2-aminophenyl)-benzamide derivative containing a 1,3,4-oxadiazole moiety as an HDAC inhibitor, a structure bearing resemblance to the compound of interest. nih.gov

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology and are validated targets for anticancer drugs. nih.gov The 1,3,4-oxadiazole scaffold has been successfully incorporated into molecules designed as topoisomerase II (topo II) inhibitors. nih.gov A series of mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids were synthesized, and compound 9p from this series was identified as a potent topo II inhibitor with an IC₅₀ value of 3.8 ± 0.02 μM against the A549 lung cancer cell line. nih.gov Molecular modeling suggested that the compound binds effectively to the DNA-topoisomerase II complex. nih.gov This demonstrates that the oxadiazole ring can be a key component in scaffolds targeting this enzyme class.

Fatty Acid Synthase (FAS) and Other Enzyme Inhibition: The 1,3,4-oxadiazole nucleus has also been explored for its role in inhibiting other enzymes. Derivatives have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) and enoyl-acyl carrier protein (ACP) reductase (FabI), which is involved in bacterial fatty acid synthesis. nih.govnih.gov One study considered the inhibition of FabI as a probable mechanism of action for a series of 2-amino-1,3,4-oxadiazole derivatives. nih.gov Additionally, the related 1,3,4-oxadiazol-2-one scaffold has been used to develop potent and selective inhibitors for α/β-hydrolase domain-containing 6 (ABHD6), a serine hydrolase involved in the endocannabinoid system. nih.gov

Receptor Binding Assays

Direct receptor binding assay data for 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one is limited in publicly available literature. However, studies on structurally similar compounds demonstrate the utility of the 1,3,4-oxadiazole scaffold in designing receptor ligands.

In one study, diphenyl-1,3,4-oxadiazole derivatives were designed as novel ligands for the benzodiazepine (B76468) (BZD) binding site of the GABA-A receptor. semanticscholar.org The synthesis of 2-(2-aminophenyl)-5-phenyl-1,3,4-oxadiazole was reported, and its affinity for the BZD receptor was evaluated using radioligand binding assays with [³H]-Flumazenil. semanticscholar.org Another study optimized radioligand receptor binding assay conditions for a 1,3,4-oxadiazolo[a,2,3]-pyrimidine derivative, which showed high affinity (Ki of 1.9 nM), comparable to diazepam. nih.gov These studies underscore that the oxadiazole core, including aminophenyl-substituted variants, can be effectively integrated into structures targeting central nervous system receptors. semanticscholar.orgnih.gov The standard methods for such assays involve incubating cell membranes expressing the target receptor with a radiolabeled ligand and a competing unlabeled ligand to determine binding affinity. semanticscholar.orgnih.govnih.gov

Modulation of Molecular Pathways (e.g., Glucose Metabolism, Cell Proliferation)

The 1,3,4-oxadiazole scaffold is implicated in the modulation of fundamental cellular pathways, including cell proliferation and metabolism.

Modulation of Cell Proliferation: Derivatives of 1,3,4-oxadiazole are widely reported to possess anti-proliferative effects against a variety of cancer cell lines. mdpi.com Their mechanisms often involve targeting key proteins that regulate cell growth. nih.gov For example, certain oxadiazole derivatives inhibit VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, thereby suppressing the proliferation of endothelial cells. mdpi.com Others have been shown to inhibit poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair, leading to anti-proliferative activity in ovarian cancer cells. mdpi.com The inhibition of enzymes like HDAC and topoisomerase, as discussed previously, directly impacts cell cycle progression and can induce apoptosis. nih.govnih.gov Studies on mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids showed they induced apoptosis in lung cancer cells. nih.gov Similarly, other research has demonstrated that 1,3,4-oxadiazole derivatives can activate caspases, key enzymes in the apoptotic pathway. acs.org

Modulation of Glucose Metabolism: Cancer cells exhibit altered glucose metabolism, often relying on aerobic glycolysis (the Warburg effect) to support rapid proliferation. nih.gov Targeting enzymes in this pathway is a promising anti-cancer strategy. nih.gov While direct studies linking 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one to glucose metabolism are scarce, the broader class of oxadiazole derivatives has been investigated for such effects. For instance, some oxadiazoles (B1248032) have been explored as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme involved in glucose regulation. nih.gov This suggests a potential avenue for the pharmacological activity of oxadiazole-based compounds in metabolic modulation.

Exploration of Anti-Microbial Mechanisms (In Vitro)

The 1,3,4-oxadiazole core is a prominent feature in many compounds with significant in vitro anti-microbial activity. nih.govmdpi.com Its presence can enhance biological action through various interactions with microbial target sites. nih.gov

Antibacterial Activity and Target Proteins (e.g., FabH, FphC, AdhE, PBP2a)

A series of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, closely related to the title compound, were synthesized and evaluated for their antimicrobial activity. globalresearchonline.netresearchgate.net These compounds showed moderate antibacterial effects against Gram-positive strains like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative strains such as Escherichia coli and Klebsiella aerogenes. globalresearchonline.netresearchgate.net

While the specific protein targets for 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one have not been fully elucidated, research into other 1,3,4-oxadiazoles provides insight into potential mechanisms.

Cell Wall Synthesis: Penicillin-binding protein 2a (PBP2a) is a key enzyme conferring resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by maintaining peptidoglycan biosynthesis. nih.gov The 1,3,4-oxadiazole scaffold is considered a promising class for developing PBP2a inhibitors. nih.gov

Fatty Acid Synthesis: Some oxadiazole derivatives are thought to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the final stage of the bacterial fatty acid synthesis elongation cycle. nih.gov

Other Targets: Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to be multi-targeting antibiotics that can depolarize bacterial membranes and interfere with pathways like menaquinone biosynthesis and ribosome rescue (trans-translation). nih.gov

The table below summarizes the antibacterial activity of some 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives.

| Compound | Test Organism | Zone of Inhibition (mm) at 100 µg/ml | Standard (Amikacin 10 µg/ml) Zone (mm) |

|---|---|---|---|

| 1a | S. aureus | 15 | 22 |

| 1a | S. pyogenes | 13 | 20 |

| 1a | E. coli | 14 | 24 |

| 1b | S. aureus | 14 | 22 |

| 1b | S. pyogenes | 14 | 20 |

| 1b | E. coli | 13 | 24 |

| 1c | S. aureus | 13 | 22 |

| 1c | S. pyogenes | 15 | 20 |

| 1c | E. coli | 15 | 24 |

Data derived from Kanthiah et al. researchgate.net

Antifungal Activity

The 1,3,4-oxadiazole scaffold is frequently found in potent antifungal agents. ctu.edu.vnasianpubs.org Mannich bases derived from 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated moderate activity against the fungal pathogen Candida albicans. globalresearchonline.netresearchgate.net

The mechanisms of antifungal action for oxadiazole derivatives are varied:

Enzyme Inhibition: A primary target is the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. nih.gov Some derivatives inhibit lanosterol-14α-demethylase, an enzyme critical for this pathway. nih.gov Other potential enzyme targets include thioredoxin reductase, as suggested by in silico and in vitro studies against C. albicans. nih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: Molecular docking studies suggest that some 1,3,4-oxadiazole derivatives can bind to the active site of succinate dehydrogenase (SDH), a key enzyme in cellular respiration, thereby inhibiting fungal growth. nih.govfrontiersin.org

Structural Disruption: Active compounds have been observed to cause significant morphological damage to fungal hyphae, leading to shrinkage and collapse. nih.govfrontiersin.org

The table below shows the antifungal activity of some 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives against Candida albicans.

| Compound | Zone of Inhibition (mm) at 100 µg/ml | Standard (Ketoconazole 10 µg/ml) Zone (mm) |

|---|---|---|

| 1a | 14 | 21 |

| 1b | 13 | 21 |

| 1c | 15 | 21 |

| 1d | 14 | 21 |

Data derived from Kanthiah et al. researchgate.net

Antiviral Activity

The 1,3,4-oxadiazole scaffold is a key feature in several compounds exhibiting a broad spectrum of biological activities, including antiviral properties. asianpubs.orgmdpi.comresearchgate.net Research into derivatives of this core structure has revealed promising activity against a variety of viruses.

For instance, certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral efficacy. nih.gov Studies have shown that specific compounds within this class are active against viruses such as Feline herpes virus, Feline coronavirus, Herpes simplex virus-1 (HSV-1), and Herpes simplex virus-2 (HSV-2). nih.gov Other derivatives have demonstrated effectiveness against Vaccinia virus, Coxsackie virus B4, and Vesicular stomatitis virus. nih.gov

The antiviral activity of some 1,3,4-oxadiazole-chalcone conjugates has been assessed against the Tobacco Mosaic Virus (TMV). nih.gov In vitro results indicated that several of these compounds displayed good antiviral activity against TMV, with binding constant values comparable to or even better than the reference drugs Ningnanmycin and Ribavirin. nih.gov In vivo studies further supported these findings, demonstrating remarkable anti-TMV activity. nih.gov

While these studies highlight the potential of the broader 1,3,4-oxadiazole class, specific antiviral data for 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one itself is not extensively detailed in the provided search results. However, the established antiviral properties of its structural analogs suggest a promising area for future investigation. asianpubs.orgmdpi.comnih.gov For example, one study noted that a series of 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones showed no activity against camelpox and buffalopox viruses at the tested concentrations. nih.gov

Anti-Inflammatory Modulatory Effects (In Vitro)

The 1,3,4-oxadiazole nucleus is present in various compounds that have demonstrated anti-inflammatory properties. researchgate.netnih.gov These derivatives are often investigated for their ability to inhibit key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes. nih.gov

One common in vitro method to assess anti-inflammatory potential is the heat-induced albumin denaturation assay. nih.govwisdomlib.org Several 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown promising activity in this assay, with some compounds exhibiting inhibition comparable to the standard drug ibuprofen. nih.gov Another method involves the stabilization of human red blood cell (HRBC) membranes, where certain oxadiazole derivatives have displayed significant protection against hemolysis. researchgate.net

Studies on 1,3,4-oxadiazole derivatives have revealed their potential as COX inhibitors, with some compounds showing better inhibition of the COX-2 isoform than the reference drug Meloxicam. nih.gov The replacement of a carboxylic acid group with a 1,3,4-oxadiazole ring is a strategy employed to develop potent anti-inflammatory agents with potentially reduced gastrointestinal side effects. nih.govhumanjournals.com

While specific data for 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one is not explicitly detailed, the broader class of 1,3,4-oxadiazoles consistently demonstrates significant in vitro anti-inflammatory activity. researchgate.nethumanjournals.com

Anticancer Modulatory Effects (In Vitro)

The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of compounds investigated for their anticancer properties. nih.govnih.govthesciencein.orgtjpr.org These derivatives have been shown to exert their effects through various mechanisms, including cytotoxicity against cancer cell lines, induction of apoptosis, and inhibition of specific kinases and growth factors. nih.govnih.govtandfonline.com

Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of 1,3,4-oxadiazole derivatives against a wide range of human cancer cell lines. nih.govmdpi.comnih.govmdpi.com For instance, some derivatives have shown potent activity against breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29, HCT-15), liver cancer (HepG2), lung cancer (A549), and leukemia (K-562) cell lines. nih.govtandfonline.comnih.govarabjchem.orgresearchgate.net

In some cases, the cytotoxic effect of these compounds surpassed that of standard anticancer drugs like 5-fluorouracil (B62378) and cisplatin. nih.govacs.org Notably, certain 1,3,4-oxadiazole derivatives have exhibited selective cytotoxicity, showing higher potency against cancer cells compared to normal cell lines. nih.govacs.org

Table 1: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Bis-5-mercapto-1,3,4-oxadiazole derivatives | MCF-7 (breast cancer) | Significant anti-proliferative properties. | nih.gov |

| Benzimidazole derivatives of 1,3,4-oxadiazole | MCF-7 (breast cancer) | Stronger cytotoxic effect than 5-fluorouracil. | nih.gov |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (colon), MDA-MB-231 (breast) | Reduced cell viability. | nih.gov |

| Thiazole (B1198619) and benzothiazole (B30560) derivatives of 1,3,4-oxadiazole | A449 (lung), C6 (glioma), NIH/3T3 (fibroblasts) | Stronger anti-proliferative effect than cisplatin. | nih.gov |

Apoptosis Induction Mechanisms

A key mechanism by which 1,3,4-oxadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govarabjchem.orgacs.org Studies have shown that treatment with these compounds can lead to characteristic apoptotic features such as nuclear fragmentation, cytoplasm shrinkage, and DNA damage. arabjchem.org

Flow cytometry analysis has confirmed that these compounds significantly increase the percentage of apoptotic cells. arabjchem.org The induction of apoptosis is often mediated through the intrinsic pathway, involving the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. arabjchem.org This shift in the Bax/Bcl-2 ratio is a critical event in initiating apoptosis. arabjchem.org

Furthermore, the activation of caspases, which are key executioners of apoptosis, is a common finding. Specifically, the upregulation of caspase-9 and caspase-3 has been observed following treatment with 1,3,4-oxadiazole derivatives, indicating their role in the apoptotic cascade. arabjchem.orgacs.org Some compounds have also been shown to cause mitochondrial membrane depolarization, another hallmark of the intrinsic apoptotic pathway. acs.org

Inhibition of Specific Kinases and Growth Factors (e.g., EGFR, CDK2)

The anticancer activity of 1,3,4-oxadiazole derivatives is also attributed to their ability to inhibit specific kinases and growth factor receptors that are crucial for cancer cell proliferation and survival. nih.govnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or improperly activated, can lead to uncontrolled cell growth. nih.gov Several 1,3,4-oxadiazole derivatives have been shown to be significant inhibitors of EGFR tyrosine kinase activity. nih.govnih.gov For example, 1,3,4-oxadiazole/chalcone hybrids have demonstrated potent inhibitory activity against EGFR. nih.gov

In addition to EGFR, other kinases such as Src have also been identified as targets. nih.gov Some 1,3,4-oxadiazole derivatives have shown inhibitory activity against both EGFR and Src kinases. nih.gov The inhibition of these kinases disrupts downstream signaling pathways, such as the STAT3 pathway, which is critical for the survival of certain cancer cells. nih.gov

While the provided search results highlight the inhibition of EGFR and Src, specific data on the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one is not explicitly mentioned. However, the broad kinase inhibitory profile of the 1,3,4-oxadiazole class suggests that this is a plausible area for further investigation.

Information regarding "5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one" is currently unavailable in the public domain.

Extensive research has not yielded specific data regarding the in vitro antioxidant or antidiabetic activities of the chemical compound 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one .

While the broader class of 1,3,4-oxadiazole derivatives has been the subject of various studies exploring their potential biological activities, including antioxidant and antidiabetic effects, no scientific literature or research data could be found that specifically investigates the properties of 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one.

Therefore, it is not possible to provide the requested detailed research findings, data tables, or discussion on the mechanistic investigations of this particular compound's antioxidant and antidiabetic activities at this time.

Structure Activity Relationship Sar Studies of 5 2 Aminophenyl 3h 1,3,4 Oxadiazol 2 One Derivatives

Influence of Substituents on the Oxadiazolone Ring on Biological Activity

The substitution pattern on the phenyl ring attached to the C5 position of the 1,3,4-oxadiazol-2-one core is a key determinant of biological activity. Studies on analogous series, such as 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, have provided significant SAR data. For instance, in the development of inhibitors for the Notum carboxylesterase, a negative regulator of the Wnt signaling pathway, specific substitutions on the 5-phenyl ring were found to be crucial for potency. ucl.ac.uk

Research on related 5-phenyl-1,3,4-oxadiazole-2-thione derivatives as cholinesterase inhibitors further highlights the impact of phenyl ring substituents. An unsubstituted phenyl ring was found to be favorable for dual inhibition of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). acs.org The introduction of electron-withdrawing groups (EWGs) at the 4-position of the phenyl ring led to moderate hAChE inhibition but poor hBChE activity. acs.org Conversely, EWGs at the 3-position were more favorable for inhibiting both enzymes. acs.org In contrast, the presence of electron-donating groups (EDGs) at either the 3- or 4-positions resulted in a decrease in inhibitory activity for both cholinesterases. acs.org

General observations across various 1,3,4-oxadiazole (B1194373) series indicate that substituting the phenyl ring with groups like p-chloro (p-Cl), p-nitro (p-NO2), or p-tert-butyl can enhance biological activity. nih.gov For example, derivatives with a 3,4-dimethoxy phenyl group have shown improved anti-inflammatory effects. ijpsjournal.comnih.gov

Table 1: Effect of Phenyl Ring Substituents on Cholinesterase Inhibition for 5-Phenyl-1,3,4-oxadiazole-2-thione Analogs

| Substituent Position | Substituent Type | Effect on hAChE Activity | Effect on hBChE Activity | Source |

|---|---|---|---|---|

| Unsubstituted | - | Favorable | Favorable | acs.org |

| 4-position | Electron-Withdrawing Group (EWG) | Moderate | Poor | acs.org |

| 3-position | Electron-Withdrawing Group (EWG) | Favorable | Favorable | acs.org |

| 3- or 4-position | Electron-Donating Group (EDG) | Diminished | Diminished | acs.org |

Role of the 2-aminophenyl Moiety in Molecular Interactions and Efficacy

The 2-aminophenyl group is integral to the molecule's ability to interact with biological targets. The primary amine (-NH2) can act as a crucial hydrogen bond donor, anchoring the ligand within the binding site of a receptor or enzyme. While direct studies on the 2-aminophenyl variant are limited, research on related structures provides strong evidence for the role of the amino group. For example, in a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, the derivative with an amino (-NH2) group at the 2-position of the oxadiazole ring demonstrated the most potent anticonvulsant activity. jchemrev.com

Similarly, studies on 5-aryl-1,3,4-oxadiazol-2-amines have shown that the amino group can participate in hydrogen bonding interactions with receptors, contributing significantly to pharmacological activity. nih.gov Crystal structure analysis of the related compound 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) reveals that the molecules are linked by intermolecular N-H···N hydrogen bonds, forming stable chain structures. nih.govnih.govresearchgate.net This inherent capability for hydrogen bonding conferred by the amino group is a key factor in the molecular interactions and subsequent efficacy of these compounds. In other heterocyclic series, the introduction of an aminothiazole moiety was also found to result in higher cytotoxic potency compared to less functionalized thiazole (B1198619) rings, underscoring the importance of the amino group in forming stabilizing hydrogen bonds within target complexes.

Impact of Linker Chemistry on Target Engagement

The introduction of a linker between the core 5-(2-aminophenyl)-1,3,4-oxadiazolone structure and another pharmacophore or functional group can significantly affect the molecule's properties and its engagement with biological targets. Linker chemistry is a versatile strategy to modulate solubility, cell permeability, and binding affinity.

Table 2: Examples of Linker Applications in 1,3,4-Oxadiazole Derivatives

| Oxadiazole Core | Linker Type | Attached Moiety | Target/Application | Source |

|---|---|---|---|---|

| 5-benzyl-1,3,4-oxadiazole-2-thione | Sulfanyl-acetate/acetamide | Substituted Phenyl | Alkaline Phosphatase Inhibition | nih.gov |

| 5-aryl-1,3,4-oxadiazole | Amino | N-benzylpiperidine | Cholinesterase Inhibition | nih.gov |

| 5-phenyl-1,3,4-oxadiazole | PEG | 1,2,3-triazole | Fluorescent Chemosensor | mdpi.com |

Positional Isomerism and Stereochemical Effects on Biological Profiles

The precise positioning of substituents on the aromatic rings of 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one derivatives has a profound impact on their biological profiles. The location of the amino group on the phenyl ring (ortho-, meta-, or para-) can alter the molecule's conformation, electronic distribution, and ability to form key interactions with a biological target.

While direct comparative studies on the 2-amino, 3-amino, and 4-amino phenyl isomers of the title compound are not extensively documented, related research offers valuable insights. For instance, in a series of anti-tubercular compounds, derivatives featuring a 4-aminophenyl substituent showed promising activity. jchemrev.com In another study on cholinesterase inhibitors, it was observed that 3,4-disubstituted phenyl rings conferred better activity than 2,4-disubstituted rings, emphasizing the sensitivity of the biological response to the substitution pattern. acs.org These findings suggest that the ortho-position of the amino group in 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one likely results in a unique spatial arrangement and electronic properties compared to its meta- and para-isomers, which would in turn lead to distinct biological activities. Information regarding the stereochemical effects of these derivatives is not currently available in the literature.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For 1,3,4-oxadiazole derivatives, this approach has been instrumental in designing new compounds with enhanced potency and selectivity.